molecular formula C22H32F2 B174784 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene CAS No. 117923-19-0

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene

Cat. No.: B174784
CAS No.: 117923-19-0
M. Wt: 334.5 g/mol
InChI Key: KYYJIBTUSXSVOK-UHFFFAOYSA-N
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Description

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene is a complex organic compound characterized by its unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Cyclohexyl Moiety: The initial step involves the preparation of the cyclohexyl ring, which can be achieved through hydrogenation of aromatic compounds or cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where ethyl halides react with the cyclohexyl ring in the presence of a strong base.

    Attachment of the Difluorobenzene Group: The final step involves the coupling of the difluorobenzene moiety to the cyclohexyl ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Ammonia (NH₃), Thiols (RSH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Amines, Thiols

Scientific Research Applications

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-Ethylcyclohexyl)benzonitrile
  • trans-4-Methylcyclohexyl isocyanate
  • 4-(trans-4-Ethylcyclohexyl)phenol

Uniqueness

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2/c1-2-16-3-5-17(6-4-16)7-8-18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYJIBTUSXSVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343150
Record name 4-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117923-19-0
Record name 4-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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